N,N,N',N'-Tetraethylsulfamide
Overview
Description
N,N,N’,N’-Tetraethylsulfamide, also known as TES, is a chemical compound with the molecular formula C8H20N2O2S . It has a molecular weight of 208.3 .
Molecular Structure Analysis
The molecular structure of N,N,N’,N’-Tetraethylsulfamide consists of eight carbon atoms, twenty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom . The InChI code for this compound is 1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3 .Chemical Reactions Analysis
N,N,N’,N’-Tetraethylsulfamide is known to be an aprotic, dipolar solvent for Grignard reactions .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetraethylsulfamide is a liquid at room temperature . It has a refractive index of n20/D 1.448 (lit.)n20/D 1.449 . The boiling point is 249-251 °C (lit.) , and it has a density of 1.03 g/mL at 25 °C (lit.) .Scientific Research Applications
Use as a Plasticizer in Polymer Electrolytes
N,N,N',N'-Tetraethylsulfamide (TESA) has been studied as a potential plasticizer for poly(ethylene oxide)−LiN(CF3SO2)2 rubbery electrolytes. TESA, characterized by moderate permittivity and good stability toward reducing agents, was compared to propylene carbonate (PC) as a diluent in these electrolytes. However, the study found that TESA is less effective than PC in enhancing conductivity, primarily due to its small depression of glass transition temperature (Tg), suggesting that TESA is not as competitive as PC for lithium cation solvation (Labrèche, Lévesque, & Prud'homme, 1996).
Peptidomimetic Synthesis
TESA derivatives have been utilized in the synthesis of N-aminosulfamides, which are peptidomimetics. These compounds, where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group respectively, were synthesized from amino acid building blocks. This process involved condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, demonstrating the utility of TESA in the creation of peptidomimetics (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Nuclear Quadrupole Resonance Studies
14N nuclear quadrupole resonance (NQR) studies have been conducted on sulfuric diamide and its derivatives, including N,N-dimethylsulfamide and tetramethylsulfamide. These studies provided insights into the electron densities for the N–S bond in these compounds, aiding in the understanding of their molecular structures and behaviors (Negita, Kubo, & Shibata, 1975).
Sulfur(vi)-Fluoride Exchange (SuFEx) Chemistry
N,N,N',N'-Tetraethylsulfamide derivatives have been used in SuFEx click chemistry for synthesizing unsymmetrical sulfamides and polysulfamides. These compounds, serving as hydrogen-bond donors and acceptors, have shown potential in applications ranging from medicinal chemistry to anion-binding catalysis. The process demonstrated the high thermal stability and tunable glass transition temperatures of these polymers, as well as their potential recyclability (Kulow, Wu, Kim, & Michaudel, 2020).
Environmental Applications
Studies have explored the activation of persulfate by nitrogen and copper codoped biochar for the degradation of pharmaceutical contaminants like tetracycline. This research highlights the potential environmental applications of TESA derivatives in wastewater remediation and pollution control (Zhong et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-(diethylsulfamoyl)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIAWAACGTUPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182565 | |
Record name | Tetraethyl sulphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylsulfamide | |
CAS RN |
2832-49-7 | |
Record name | N,N,N′,N′-Tetraethylsulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2832-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl sulphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyl sulphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Tetraethylsulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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